molecular formula C16H18F3N3O2 B4761406 3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]-N-(2,2,2-trifluoroethyl)propanamide

3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]-N-(2,2,2-trifluoroethyl)propanamide

Cat. No. B4761406
M. Wt: 341.33 g/mol
InChI Key: IPKNZBYIRIQSBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]-N-(2,2,2-trifluoroethyl)propanamide is a chemical compound that has been extensively researched due to its potential therapeutic applications. This compound is commonly referred to as TPPO and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of TPPO is not fully understood. However, it has been shown to modulate the activity of GABAA receptors, which are involved in the regulation of anxiety and seizures. TPPO has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
TPPO has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. TPPO has also been shown to reduce anxiety and improve mood in animal models. Additionally, TPPO has been shown to have anticonvulsant effects and may be useful in the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

TPPO has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have high purity and stability. Additionally, TPPO has been extensively studied in animal models and has shown promising results for its potential therapeutic applications. However, there are also limitations to using TPPO in lab experiments. TPPO has not been extensively studied in humans and its safety and efficacy in humans is not fully understood. Additionally, TPPO may have off-target effects that need to be considered.

Future Directions

For the study of TPPO include further investigation of its potential therapeutic applications, the elucidation of its mechanism of action, and the development of more selective TPPO analogs.

Scientific Research Applications

TPPO has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects. TPPO has also been studied for its potential use in the treatment of depression and anxiety disorders. Additionally, TPPO has been shown to have anticonvulsant effects and may be useful in the treatment of epilepsy.

properties

IUPAC Name

3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]-N-(2,2,2-trifluoroethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O2/c17-16(18,19)11-20-13(23)9-10-15-22-21-14(24-15)8-4-7-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKNZBYIRIQSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC2=NN=C(O2)CCC(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]-N-(2,2,2-trifluoroethyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]-N-(2,2,2-trifluoroethyl)propanamide
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3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]-N-(2,2,2-trifluoroethyl)propanamide
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3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]-N-(2,2,2-trifluoroethyl)propanamide
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3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]-N-(2,2,2-trifluoroethyl)propanamide
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3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]-N-(2,2,2-trifluoroethyl)propanamide
Reactant of Route 6
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3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]-N-(2,2,2-trifluoroethyl)propanamide

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